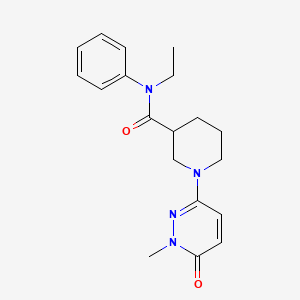![molecular formula C13H9BrN2O5 B2836796 5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 946279-05-6](/img/structure/B2836796.png)
5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative with a brominated dihydrobenzodioxin group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Dihydrobenzodioxins, also known as dioxolanes, are a group of organic compounds containing a two oxygen atoms and two carbon atoms in a ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a brominated dihydrobenzodioxin group, which is a six-membered carbon ring with two oxygen atoms and a bromine atom attached .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. The presence of the bromine atom on the dihydrobenzodioxin ring could make this compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. Generally, pyrimidines are relatively stable compounds. The presence of the bromine atom could make the compound more dense and potentially more reactive .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Computational and Experimental Studies
A study by Jorge Trilleras et al. (2017) on benzo[g]pyrimido[4,5-b]quinoline derivatives, synthesized through environmentally friendly methods, showcases advanced computational and experimental characterization techniques, including FT-IR, NMR, GC-MS, and X-ray crystallography. The study emphasizes the regioselective formation preferences in molecular structures, potentially relevant to understanding the synthesis pathways of the specified compound (Trilleras et al., 2017).
Heterocyclic Annulation Studies
Sarvesh Kumar et al. (2007) described the use of dibenzoxepin-10-one derivatives for the annulation of heterocycles, demonstrating the versatility of these compounds in synthesizing diverse heterocyclic structures. This research might offer insights into synthetic strategies applicable to creating derivatives of the target compound (Kumar et al., 2007).
Potential Applications
Synthesis of Pyrimidinocyclophanes
V. Semenov et al. (2008) explored the synthesis of macrocyclic compounds with pyrimidine fragments, highlighting methods for creating complex structures that could inform the synthesis of similarly structured compounds for various applications, including material science and molecular engineering (Semenov et al., 2008).
Antimicrobial Activity
Nada M. Abunada et al. (2008) reported on the synthesis and antimicrobial activity of pyrazole derivatives, providing a framework for evaluating the biological activities of novel synthetic compounds. Although not directly related to the compound , this study underscores the potential for discovering new applications through chemical modification and biological evaluation (Abunada et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have shown antibacterial activity, suggesting potential targets could be bacterial proteins or enzymes .
Mode of Action
Similar compounds have shown to inhibit bacterial biofilm formation, indicating a possible interaction with bacterial cell signaling or adhesion mechanisms .
Biochemical Pathways
Given the antibacterial activity of related compounds, it’s plausible that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Propiedades
IUPAC Name |
5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c14-8-5-10-9(20-1-2-21-10)4-6(8)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULHHJKOAMMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)
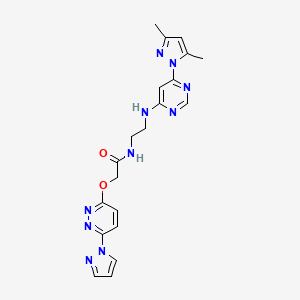
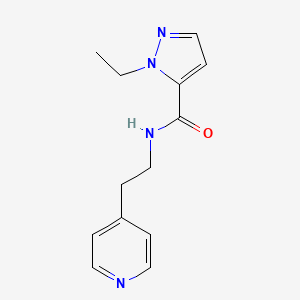
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2836718.png)
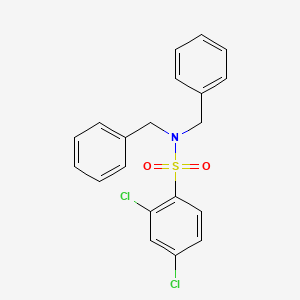
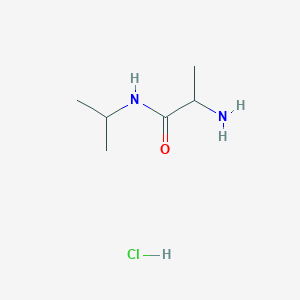
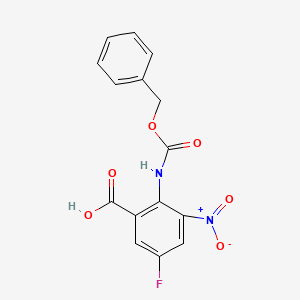

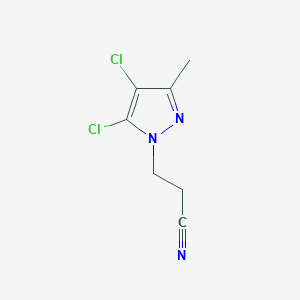

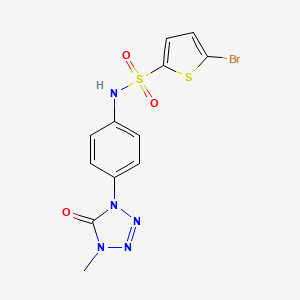
![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)
